6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one
Overview
Description
6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one is a chemical compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications
Scientific Research Applications
6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
Target of Action
It is known that this compound belongs to the chromanone family , which is known to exhibit a wide range of pharmacological activities .
Mode of Action
It has been suggested that it may have a dual scavenging action on reactive oxygen species (ros) and reactive nitrogen species (rns) . It may also inhibit lipid peroxidation reactions caused by peroxynitrite anions .
Biochemical Pathways
Given its potential antioxidant activity , it may be involved in pathways related to oxidative stress and inflammation.
Result of Action
It may prevent damage to skin cells caused by peroxynitrite anions and nitric oxide . It may also have anti-pollution effects and purify the skin by inhibiting oxygen free radicals produced by ultraviolet A .
Biochemical Analysis
Biochemical Properties
6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and context .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, it can influence gene expression by interacting with transcription factors or epigenetic modifiers .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade under others, leading to a decrease in its efficacy. Long-term exposure to this compound in vitro has been associated with sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as antioxidant activity. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s and glutathione S-transferases, which are essential for its metabolism and detoxification. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. This compound can accumulate in certain tissues, influencing its localization and overall bioavailability .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it may exert effects on mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one can be achieved through several synthetic routes. One common method involves the condensation of 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol with appropriate reagents under controlled conditions . The reaction typically requires the use of a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzopyrans.
Comparison with Similar Compounds
Similar Compounds
- 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol
- 6-methyl-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one
- 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid
Uniqueness
6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one is unique due to its specific methoxy and dimethyl substitutions, which confer distinct chemical and biological properties. These structural features may enhance its stability, reactivity, and potential therapeutic applications compared to similar compounds .
Properties
IUPAC Name |
6-methoxy-2,2-dimethyl-3H-chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-12(2)7-10(13)9-6-8(14-3)4-5-11(9)15-12/h4-6H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZUDOBLRMXOGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=CC(=C2)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901202191 | |
Record name | 2,3-Dihydro-6-methoxy-2,2-dimethyl-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901202191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2,3-Dihydro-6-methoxy-2,2-dimethyl-4H-1-benzopyran-4-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041410 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13229-59-9 | |
Record name | 2,3-Dihydro-6-methoxy-2,2-dimethyl-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13229-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-6-methoxy-2,2-dimethyl-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901202191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methoxy-2,2-dimethylchroman-4-one | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64Z8NE44MC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2,3-Dihydro-6-methoxy-2,2-dimethyl-4H-1-benzopyran-4-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041410 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
75 °C | |
Record name | 2,3-Dihydro-6-methoxy-2,2-dimethyl-4H-1-benzopyran-4-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041410 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: While the provided research paper establishes that Striguellone A induces apoptosis in HeLa cells based on morphological observation and cell cycle analysis, the specific mechanism of action and downstream effects are not elucidated. Further research is needed to determine the exact molecular targets and signaling pathways involved in Striguellone A's pro-apoptotic activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.